Methyl 5-[(methylamino)methyl]furan-2-carboxylate hydrochloride
Overview
Description
Methyl 5-[(methylamino)methyl]furan-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H11NO3·HCl It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a methylamino group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(methylamino)methyl]furan-2-carboxylate hydrochloride typically involves the reaction of methyl 5-formylfuran-2-carboxylate with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: Methyl 5-formylfuran-2-carboxylate
Reagent: Methylamine
Reaction Conditions: The reaction is typically conducted in a solvent such as methanol or ethanol, under reflux conditions, and may require the use of a catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(methylamino)methyl]furan-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 5-[(methylamino)methyl]furan-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 5-[(methylamino)methyl]furan-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways involved can vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-aminophenyl)furan-2-carboxylate
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
- Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate hydrochloride
Uniqueness
Methyl 5-[(methylamino)methyl]furan-2-carboxylate hydrochloride is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl 5-(methylaminomethyl)furan-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c1-9-5-6-3-4-7(12-6)8(10)11-2;/h3-4,9H,5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWDIEIVJJMNEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803588-44-4 | |
Record name | 2-Furancarboxylic acid, 5-[(methylamino)methyl]-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803588-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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